6-Bromo-7-fluoroquinolin-3-ol
Description
Contextualizing 6-Bromo-7-fluoroquinolin-3-ol within Heterocyclic Research
This compound belongs to the class of polyfunctionalized quinolines, specifically a dihalogenated hydroxyquinoline. Its structure, featuring a bromine atom at the 6-position, a fluorine atom at the 7-position, and a hydroxyl group at the 3-position, makes it a subject of interest for synthetic and medicinal chemists. The specific arrangement of these functional groups offers multiple sites for further chemical modification, positioning it as a valuable intermediate in the synthesis of more complex molecules. The presence of both bromine and fluorine provides a unique electronic and steric environment that can be exploited in the design of novel compounds with specific properties.
Historical Development of Quinoline (B57606) Synthesis Methodologies (General Overview)
The history of quinoline synthesis dates back to the 19th century, with the first isolation of quinoline from coal tar in 1834. numberanalytics.comiipseries.org Over the years, numerous named reactions have been developed for the synthesis of the quinoline core and its derivatives. Some of the most historically significant and widely used methods include:
Skraup Synthesis (1880): This was one of the earliest methods, involving the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. numberanalytics.comiipseries.orgrsc.org
Doebner-von Miller Reaction: An extension of the Skraup synthesis that allows for the synthesis of a wider range of substituted quinolines. numberanalytics.comwikipedia.org
Friedländer Synthesis (1882): This method involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive methylene (B1212753) group. wikipedia.orgorientjchem.orgiipseries.org
Combes Quinoline Synthesis: This synthesis uses the reaction of anilines with β-diketones. wikipedia.orgiipseries.orgrsc.org
Conrad-Limpach and Knorr Syntheses: These methods involve the reaction of anilines with β-ketoesters under different conditions to yield either 4-hydroxyquinolines or 2-hydroxyquinolines. wikipedia.orgorientjchem.org
These classical methods, along with more modern approaches, provide a versatile toolkit for chemists to construct a wide variety of quinoline derivatives. rsc.orgresearchgate.netnih.gov
Overview of Research Opportunities for Polyfunctionalized Quinoline Derivatives
Polyfunctionalized quinoline derivatives, such as this compound, present numerous avenues for research. The ability to introduce multiple and varied substituents onto the quinoline scaffold allows for the fine-tuning of electronic, steric, and lipophilic properties. frontiersin.org This opens up possibilities for their application in various fields:
Medicinal Chemistry: The development of new therapeutic agents is a primary focus. The diverse biological activities reported for quinoline derivatives continue to drive research in this area. nih.govresearchgate.net
Materials Science: Quinolines are utilized in the creation of dyes, and their derivatives are being explored for applications in organic light-emitting diodes (OLEDs) and other electronic materials. ulisboa.pt
Catalysis: Certain quinoline derivatives can act as ligands in catalysis, influencing the efficiency and selectivity of chemical reactions.
The continued exploration of synthetic methodologies to create novel polyfunctionalized quinolines is crucial for advancing these research frontiers. researchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C9H5BrFNO |
|---|---|
Molecular Weight |
242.04 g/mol |
IUPAC Name |
6-bromo-7-fluoroquinolin-3-ol |
InChI |
InChI=1S/C9H5BrFNO/c10-7-2-5-1-6(13)4-12-9(5)3-8(7)11/h1-4,13H |
InChI Key |
KCKJBCYTMWYHBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C(=CC2=NC=C1O)F)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Bromo 7 Fluoroquinolin 3 Ol and Analogues
Regioselective Synthesis Strategies for 6-Bromo-7-fluoroquinoline (B179352) Precursors
The foundational step in synthesizing the target compound is the regioselective construction of the 6-bromo-7-fluoroquinoline skeleton. This requires methods that can precisely control the placement of the halogen substituents on the benzo portion of the heterocyclic system.
Aniline-Based Cyclization Routes
Classical quinoline (B57606) syntheses often rely on the cyclization of substituted anilines, and these methods can be adapted to produce the desired 6-bromo-7-fluoroquinoline core. The key is the selection of an appropriately substituted aniline (B41778) precursor, in this case, 4-bromo-3-fluoroaniline (B116652).
Several named reactions are applicable in this context:
Skraup Synthesis : This reaction involves heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent (such as nitrobenzene) iipseries.orgpharmaguideline.com. The dehydration of glycerol forms acrolein, which undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline. Applying this to 4-bromo-3-fluoroaniline is a direct, albeit harsh, route to the 6-bromo-7-fluoroquinoline core.
Combes Synthesis : This method uses the reaction of an aniline with a β-diketone under acidic conditions. iipseries.orgpharmaguideline.com For the target precursor, 4-bromo-3-fluoroaniline would be condensed with a suitable β-diketone, followed by acid-catalyzed cyclization to yield a substituted quinoline.
Electrophilic Cyclization of N-(2-Alkynyl)anilines : A more modern approach involves the synthesis of an N-(2-alkynyl)aniline from 4-bromo-3-fluoroaniline, which then undergoes a 6-endo-dig electrophilic cyclization. nih.govacs.org This method is known to be tolerant of various substituents on the aniline ring, including halogens, and can proceed under mild conditions. nih.gov
The following table summarizes representative aniline-based cyclization strategies.
| Synthesis Name | Key Reagents | Starting Aniline | Product Type |
| Skraup Synthesis | Glycerol, H₂SO₄, Oxidizing Agent | 4-Bromo-3-fluoroaniline | 6-Bromo-7-fluoroquinoline |
| Combes Synthesis | β-Diketone, Acid Catalyst | 4-Bromo-3-fluoroaniline | Substituted 6-Bromo-7-fluoroquinoline |
| Alkynyl Aniline Cyclization | Propargyl alcohol derivative, Electrophile (e.g., I₂, ICl) | 4-Bromo-3-fluoroaniline | 3-Halo-6-bromo-7-fluoroquinoline |
One-Pot Multicomponent Approaches for Quinoline Ring Formation
Multicomponent reactions (MCRs) have gained prominence as highly efficient and atom-economical methods for constructing complex heterocyclic systems in a single step. rsc.org These strategies avoid the isolation of intermediates, saving time and resources. The synthesis of quinoline derivatives via MCRs often involves the condensation of an aniline, an aldehyde or ketone, and an activated methylene (B1212753) compound. organic-chemistry.org
For the synthesis of the 6-bromo-7-fluoroquinoline precursor, a potential MCR could involve the reaction of 4-bromo-3-fluoroaniline, an appropriate aldehyde, and a compound like ethyl acetoacetate. The versatility of MCRs allows for the introduction of various functional groups, which can be tailored for specific applications. rsc.org While specific literature for the one-pot synthesis of 6-bromo-7-fluoroquinoline is sparse, the general principles of established quinoline MCRs are readily adaptable.
Directed Ortho-Metalation and Halogenation Strategies
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgchem-station.com The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org This generates a stabilized aryllithium intermediate that can be trapped with an electrophile.
A plausible DoM strategy to construct the 6-bromo-7-fluoroquinoline precursor could start from 7-fluoroquinoline. The fluorine atom can act as a weak DMG, directing lithiation to the C-6 position. The resulting 6-lithiated intermediate can then be quenched with an electrophilic bromine source, such as N-bromosuccinimide (NBS) or 1,2-dibromoethane, to install the bromine atom with high regioselectivity. The use of highly hindered amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is common in these reactions to achieve selective deprotonation over nucleophilic addition. unblog.frresearchgate.net
An alternative involves starting with a 3-fluoroaniline (B1664137) derivative, where a more potent DMG (like an amide or carbamate) directs lithiation and subsequent bromination, followed by a separate ring-closing step to form the quinoline.
The table below outlines a potential DoM sequence.
| Starting Material | Reagents | Intermediate | Electrophile | Product |
| 7-Fluoroquinoline | 1. s-BuLi or LDA, THF, -78 °C | 7-Fluoroquinolin-6-yl-lithium | N-Bromosuccinimide (NBS) | 6-Bromo-7-fluoroquinoline |
Selective Hydroxylation at the C-3 Position
Once the 6-bromo-7-fluoroquinoline core is synthesized, the next critical step is the introduction of a hydroxyl group at the C-3 position. This position is electronically deactivated and not typically susceptible to direct electrophilic or nucleophilic attack, making its functionalization challenging. youtube.com
Indirect Hydroxylation via Halogen Displacement or Other Leaving Groups
A common indirect strategy for installing a hydroxyl group is through the nucleophilic substitution of a pre-installed leaving group, typically a halogen. nih.gov This approach requires the initial synthesis of a 3-halo-6-bromo-7-fluoroquinoline.
As mentioned previously, the electrophilic cyclization of an N-(2-alkynyl)-4-bromo-3-fluoroaniline using reagents like ICl or Br₂ can directly yield a 3-iodo- or 3-bromo-6-bromo-7-fluoroquinoline. nih.govacs.org While nucleophilic aromatic substitution of aryl halides is generally difficult, the reaction can be facilitated under specific conditions:
Harsh Conditions : Reaction with strong bases like sodium hydroxide (B78521) at high temperatures and pressures.
Metal Catalysis : Copper-catalyzed hydroxylation (Ullmann-type reaction) can promote the displacement of the C-3 halogen with a hydroxide or methoxide (B1231860) group (followed by demethylation).
This two-step sequence provides a reliable, if sometimes low-yielding, route to the desired quinolin-3-ol.
Late-Stage Functionalization Techniques
Modern synthetic chemistry increasingly focuses on late-stage functionalization (LSF) via C-H activation, which allows for the direct conversion of a C-H bond to a C-O bond, avoiding the need for pre-functionalized substrates. nih.govnih.gov
Several advanced methods are being explored for the C-3 functionalization of quinolines:
Photochemical Methods : The photorearrangement of quinoline N-oxides has been investigated for hydroxylation. nih.govacs.org While this method has shown success for C-2 hydroxylation in quinoline N-oxide itself, related photochemical strategies involving radical pathways can be tuned for different positions. nih.govacs.orgnih.gov A 6-bromo-7-fluoroquinoline N-oxide could serve as the substrate for such a transformation.
Metal-Catalyzed C-H Activation : Transition metal catalysts, particularly palladium and rhodium, have been used for the C-H functionalization of quinolines. nih.gov While C-2 and C-8 are often the most reactive sites, specific directing groups or ligand designs can steer the reaction to other positions, including C-3.
Dearomatization-Rearomatization Strategies : A novel approach involves the dearomatization of the quinoline ring to form a more reactive intermediate, followed by regioselective hydroxylation and subsequent rearomatization. researchgate.net This has been successfully applied for the meta-hydroxylation of quinolines, corresponding to the C-3 position. researchgate.net
These LSF techniques represent the cutting edge of synthetic methodology and offer a more direct and potentially more efficient route to 6-bromo-7-fluoroquinolin-3-ol.
The following table summarizes key LSF approaches.
| LSF Strategy | Substrate | Key Reagents/Conditions | Outcome |
| Photochemical Hydroxylation | 6-Bromo-7-fluoroquinoline N-oxide | UV light (e.g., 254 nm), Acid promoter | Potential for direct C-3 hydroxylation |
| Metal-Catalyzed C-H Oxidation | 6-Bromo-7-fluoroquinoline | Transition metal catalyst (e.g., Pd, Rh), Oxidant | Direct C-H to C-O bond formation |
| Dearomatization Approach | 6-Bromo-7-fluoroquinoline | Dearomatizing agent, Electrophilic peroxide (mCPBA) | meta-Hydroxylation (C-3) |
Green Chemistry Principles in Quinoline Synthesis (Theoretical Considerations)
The synthesis of quinoline scaffolds, foundational structures in medicinal chemistry, has traditionally relied on methods that are often at odds with environmental sustainability. nih.gov Classical syntheses like the Skraup, Friedländer, and Gould-Jacobs reactions frequently involve hazardous reagents, high temperatures, harsh acidic or basic conditions, and the use of volatile organic solvents, leading to significant waste generation. nih.govtandfonline.com In response, the application of green chemistry principles has become a critical area of focus, aiming to redesign these synthetic pathways to be more efficient, safer, and environmentally benign. nih.govijpsjournal.com
Green chemistry seeks to achieve sustainability at a molecular level by adhering to a set of guiding principles. tandfonline.comeurekaselect.com These principles provide a theoretical framework for developing improved synthetic routes for quinolines and their analogues. Key strategies include the use of eco-friendly solvents like water or ethanol (B145695), the development of solvent-free reaction conditions, and the employment of energy-efficient techniques such as microwave or ultrasound irradiation. eurekaselect.comresearchgate.net These methods can lead to higher yields, faster reaction times, and simpler workup procedures. eurekaselect.com
The core tenets of green chemistry and their theoretical application to quinoline synthesis are summarized in the table below.
| Principle | Theoretical Application in Quinoline Synthesis |
| Waste Prevention | Designing one-pot or multicomponent reactions where multiple bonds are formed in a single operation, reducing the need for intermediate purification steps and minimizing solvent and material waste. nih.govresearchgate.net |
| Atom Economy | Prioritizing addition and cycloaddition reactions over substitution and elimination reactions to ensure a maximum number of atoms from the reactants are incorporated into the final quinoline product. |
| Less Hazardous Chemical Synthesis | Replacing toxic and corrosive catalysts (e.g., strong mineral acids in Skraup synthesis) with solid acid catalysts, heterogeneous catalysts, or biodegradable catalysts like p-toluenesulfonic acid (p-TSA). tandfonline.comresearchgate.net |
| Designing Safer Chemicals | Synthesizing quinoline derivatives with high efficacy and low toxicity, considering the entire lifecycle of the product. |
| Safer Solvents and Auxiliaries | Substituting hazardous organic solvents with greener alternatives such as water, ethanol, ionic liquids, or deep eutectic solvents. tandfonline.com Conducting reactions under solvent-free conditions is an ideal approach. eurekaselect.com |
| Design for Energy Efficiency | Utilizing alternative energy sources like microwave irradiation or ultrasound to reduce reaction times from hours to minutes and lower overall energy consumption compared to conventional heating. nih.govtandfonline.com |
| Use of Renewable Feedstocks | Exploring the use of starting materials derived from renewable biological sources rather than petroleum-based feedstocks where possible. |
| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps in a synthetic sequence by using more selective catalysts and reaction conditions, which simplifies processes and reduces waste. |
| Catalysis | Employing reusable catalysts (heterogeneous, biocatalysts, or recyclable homogeneous catalysts) in stoichiometric or sub-stoichiometric amounts instead of stoichiometric reagents to enhance efficiency and reduce waste. researchgate.net |
| Design for Degradation | Designing quinoline-based products that can break down into innocuous substances in the environment after their intended use. |
| Real-time Analysis for Pollution Prevention | Implementing in-process monitoring techniques to track reaction progress, preventing the formation of byproducts and ensuring reaction completion. |
| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and solvents that minimize the potential for chemical accidents, including explosions, fires, and toxic releases. The use of solid, non-volatile reagents like Mo(CO)₆ as a CO source instead of gaseous carbon monoxide is an example. mdpi.com |
By integrating these principles, chemists can develop synthetic routes to complex molecules like this compound that are not only efficient but also aligned with goals of environmental protection and economic viability. nih.gov
Catalytic Approaches to Quinolone Formation
The development of novel catalytic systems has revolutionized the synthesis of quinolones, providing milder, more efficient, and highly selective alternatives to classical methods. mdpi.com Transition metal catalysis, in particular, has been instrumental in creating diverse quinolone scaffolds with high functional group tolerance. mdpi.comnih.gov Palladium-catalyzed reactions are especially prominent, enabling the construction of the quinolone core through various cross-coupling and annulation strategies. mdpi.com
One powerful method involves the palladium-catalyzed carbonylative Sonogashira cross-coupling reaction. nih.gov In this approach, 2-iodoanilines react with terminal alkynes under a carbon monoxide atmosphere (or using a solid CO source like molybdenum hexacarbonyl, Mo(CO)₆) to construct the quinolone ring system. mdpi.comrsc.org This method is advantageous as Mo(CO)₆ is easier and safer to handle than gaseous CO. mdpi.com The reaction mechanism typically involves the formation of an alkyne intermediate, which then undergoes cyclization to yield the final quinolone product. mdpi.com Ruthenium and iron catalysts have also been employed in cyclization and oxidative coupling reactions to afford quinolones from readily available anilides, alcohols, or methyl arenes. nih.govrsc.org
Beyond transition metals, other catalytic systems have been explored. The Friedländer synthesis, a condensation reaction between a 2-aminobenzaldehyde (B1207257) or ketone and a compound with an active methylene group, has been optimized using a wide array of catalysts, including ionic liquids, metal-organic frameworks (MOFs), and nanocatalysts, enhancing its efficiency and sustainability. nih.gov
The table below compares different catalytic approaches for synthesizing substituted quinolones, highlighting the diversity of modern catalytic systems.
| Catalyst System | Reactants | Key Reaction Type | Typical Conditions | Advantage |
| Palladium(0) / Molybdenum Hexacarbonyl | 2-Iodoanilines, Terminal Alkynes | Carbonylative Sonogashira Annulation | Microwave heating (e.g., 120-140 °C) or room temperature for sensitive substrates. mdpi.comnih.gov | Utilizes a solid, safer source of carbon monoxide; often proceeds with high yields in short reaction times. mdpi.comrsc.org |
| Palladium(II) Acetate / PPh₃ | Chalcones, Primary Amines | Buchwald–Hartwig Coupling / Michael Addition | Anhydrous dioxane with K₂CO₃ as base. rsc.org | Enables one-pot synthesis of 1,2-disubstituted 4-quinolones. rsc.org |
| Ruthenium(II) catalyst | Anilides, Propiolates or Acrylates | C-H Activation / Cyclization | Not specified | Produces useful 2-quinolone intermediates in excellent yields. nih.gov |
| Iron(III) catalyst / DTBP | 2-Amino Phenyl Ketones, Alcohols or Methyl Arenes | Oxidative Coupling / Tandem Cyclization | Di-tert-butyl peroxide (DTBP) as an oxidant. rsc.org | Allows for the synthesis of 4-quinolones from less functionalized and readily available substrates. rsc.org |
| Chiral Phosphoric Acid | Substituted Anilines, α,β-Unsaturated Carbonyls | Intramolecular aza-Michael Addition | Not specified | Catalyzes the formation of chiral 2,3-dihydro-4-quinolones with high enantiomeric purity. nih.gov |
| p-Toluenesulfonic acid (p-TSA) | 6-Amino-1,3-dimethyluracil, Aldehydes, Dimedone | One-pot Three-component Reaction | Water as a green solvent at 90°C. tandfonline.com | An eco-friendly approach utilizing a green solvent and an inexpensive organocatalyst. tandfonline.com |
These catalytic advancements provide a versatile toolbox for chemists to synthesize complex quinolone derivatives, including halogenated analogues, with greater control over regioselectivity and stereoselectivity.
Scalability Considerations for Research Synthesis
Transitioning the synthesis of a complex molecule like this compound from a milligram-scale laboratory procedure to a larger, gram-scale production for advanced research requires careful consideration of several factors. A method that is efficient on the bench may not be practical, safe, or economical at a larger scale. Key considerations include reaction conditions, reagent selection, purification methods, and process safety.
One of the primary challenges in scaling up is heat management. Exothermic reactions that are easily controlled in a small flask with an ice bath can generate heat too rapidly in a large reactor, leading to runaway reactions. Therefore, a thorough understanding of the reaction's thermal profile is essential. Similarly, mixing becomes more complex in larger vessels, and inefficient stirring can lead to localized "hot spots" or concentration gradients, resulting in lower yields and increased byproduct formation.
The choice of reagents and solvents must also be re-evaluated for scalability. Reagents that are affordable in small quantities may be prohibitively expensive for larger batches. Furthermore, purification by column chromatography, a staple in research labs, is often impractical and costly at scale. Scalable syntheses should ideally be designed to yield a product that can be purified by crystallization or extraction.
A modern approach to address scalability challenges is the adoption of continuous flow synthesis. researchgate.net In a flow reactor, reagents are continuously pumped and mixed in a small-volume channel where the reaction occurs. This technology offers superior control over reaction parameters like temperature and mixing, enhances safety by minimizing the volume of hazardous materials reacting at any given time, and can allow for higher productivity. researchgate.net Photochemical reactions, in particular, can benefit from flow chemistry, as it allows for uniform irradiation of the reaction mixture, which is difficult to achieve in large batch reactors. researchgate.net
The following table outlines the key differences between laboratory-scale synthesis and the considerations required for scaling up.
| Parameter | Laboratory Scale (mg to g) | Scalability Considerations (g to kg) |
| Heat Transfer | High surface-area-to-volume ratio; easily managed with heating mantles or cooling baths. | Low surface-area-to-volume ratio; requires reactor jackets, internal cooling coils, and careful monitoring to prevent overheating. |
| Mixing | Efficiently achieved with magnetic stir bars. | Requires powerful overhead mechanical stirrers and potentially baffles to ensure homogeneity. |
| Reagent Addition | Often added all at once or manually via pipette. | Slow, controlled addition via pumps is necessary to manage reaction rates and temperature. |
| Purification | Flash column chromatography is common. | Chromatography is generally avoided. Focus on developing methods for crystallization, distillation, or liquid-liquid extraction. |
| Solvent/Reagent Choice | Wide variety of solvents and reagents used based on optimal reactivity. | Cost, availability, toxicity, and flammability are critical factors. Solvents must be easily recoverable. |
| Workup | Performed in separatory funnels and round-bottom flasks. | Requires large vessels and can generate significant volumes of aqueous waste that must be treated. |
| Process Safety | Lower intrinsic risk due to small quantities. | Comprehensive safety review (e.g., HAZOP analysis) is required. Potential for runaway reactions and exposure must be mitigated. |
| Technology | Dominated by batch-wise production in glassware. | Potential for using continuous flow reactors to improve safety, control, and throughput. researchgate.net |
By prospectively considering these factors, a synthetic route developed for research purposes can be more readily and safely adapted for the larger-scale production needed for further studies.
Chemical Reactivity and Derivatization of the 6 Bromo 7 Fluoroquinolin 3 Ol Scaffold
Transformations Involving the Bromine Substituent
The bromine atom at the C-6 position is a key handle for introducing molecular complexity, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic substitution.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for C-C Bond Formation
The carbon-bromine bond in 6-bromo-7-fluoroquinolin-3-ol is well-suited for participation in transition-metal-catalyzed cross-coupling reactions, which are fundamental methods for forming new carbon-carbon bonds. Aryl bromides are often preferred substrates for these industrial applications due to their stability and accessibility. nih.gov
Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent (like a boronic acid or ester) in the presence of a palladium catalyst and a base to form a biaryl structure. nih.gov This method is widely used due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a vast array of starting materials. nih.gov For bromo-substituted quinolines and related heterocycles, catalysts such as Pd(dppf)Cl₂ or advanced systems like CataXCium A Pd G3 have been employed effectively. nih.gov
Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base. nih.govorganic-chemistry.org This reaction is a powerful tool for creating substituted alkenes and has been applied to various bromo-substituted heterocyclic systems. nih.gov The choice of catalyst, such as Pd(OAc)₂, and additives can be crucial for achieving high yields and preventing side reactions like dehalogenation. nih.gov
Sonogashira Coupling: This reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. wikipedia.org The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org It is an exceptionally useful method for synthesizing arylalkynes, which are important structures in pharmaceuticals and materials science. nih.gov The reaction can be carried out under mild conditions, sometimes even at room temperature. wikipedia.org
Below is a table summarizing typical conditions for these cross-coupling reactions as applied to aryl bromides.
| Reaction | Typical Palladium Catalyst | Typical Base | Typical Solvent(s) | Coupling Partner |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with phosphine (B1218219) ligands (e.g., XPhos) | K₂CO₃, Cs₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene, DMF | Aryl/heteroaryl boronic acid or ester |
| Heck | Pd(OAc)₂, Pd/C | Et₃N, K₂CO₃, NaOAc | DMF, NMP, Acetonitrile | Alkene (e.g., acrylates, styrenes) |
| Sonogashira | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ with CuI co-catalyst | Et₃N, Diisopropylamine | THF, DMF, Toluene | Terminal Alkyne |
Nucleophilic Aromatic Substitution with the Bromine Atom
While less common than cross-coupling, the bromine atom on the quinoline (B57606) ring can undergo nucleophilic aromatic substitution (SNAr). In this reaction, the halogen is displaced by a potent nucleophile. For related bromo-fluoro-quinoline systems, this transformation has been achieved using strong nucleophiles like sodium methoxide (B1231860) in polar aprotic solvents to yield methoxy-substituted derivatives. Other nucleophiles such as amines and thiols can also be used to displace the bromine atom under appropriate conditions.
Transformations Involving the Fluorine Substituent
The fluorine atom at the C-7 position significantly influences the scaffold's electronic properties and offers a unique avenue for substitution, distinct from that of the bromine atom.
Nucleophilic Aromatic Substitution with Fluorine (De-fluorination/Fluorine Exchange)
In the context of nucleophilic aromatic substitution (SNAr), fluorine can be an excellent leaving group, a counter-intuitive fact when considering its bond strength with carbon. masterorganicchemistry.comyoutube.com This is because the rate-limiting step in SNAr is the initial attack of the nucleophile on the aromatic ring, which is greatly accelerated by the powerful electron-withdrawing nature of fluorine. masterorganicchemistry.comyoutube.com The high electronegativity of fluorine polarizes the C-F bond, creating a highly electrophilic carbon center that is susceptible to nucleophilic attack. youtube.com
For the reaction to proceed, the aromatic ring must be "activated" by the presence of electron-withdrawing groups that can stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.com In the this compound scaffold, the quinoline nitrogen itself acts as an electron-withdrawing group. This allows for the displacement of the fluorine atom by various nucleophiles, such as amines, under thermal conditions. For example, reacting a similar bromo-fluoro-quinoline with methylamine (B109427) in ethanol (B145695) at elevated temperatures has been shown to produce the corresponding 6-amino derivative.
Role of Fluorine in Directing Reactivity
The primary role of the fluorine substituent is to act as a powerful electron-withdrawing group, which increases the electrophilicity of the entire quinoline ring system. This electronic effect has two major consequences for reactivity:
Activation for Nucleophilic Attack : As described above, it activates its own position (C-7) for SNAr by creating an electron-deficient site and stabilizing the anionic intermediate. masterorganicchemistry.com
Modulation of Acidity and Basicity : The fluorine atom's inductive effect can lower the pKa of the C-3 hydroxyl group, making it more acidic. It also reduces the basicity of the quinoline nitrogen. These modulations can affect reaction conditions for transformations at other sites on the molecule.
Reactions at the Hydroxyl Group
The hydroxyl group at the C-3 position behaves as a typical phenolic hydroxyl, enabling a range of classical transformations. Its reactivity is crucial for introducing a variety of functional groups through derivatization.
Common reactions involving the hydroxyl group include:
Etherification : Reaction with alkyl halides or other alkylating agents in the presence of a base (e.g., NaH, K₂CO₃) can form the corresponding ether. This is a standard method for modifying the steric and electronic properties of the scaffold.
Esterification : Acylation with acid chlorides or anhydrides in the presence of a base (e.g., pyridine (B92270), Et₃N) yields ester derivatives.
Oxidation : Stronger oxidizing agents can potentially convert the hydroxyl group to a carbonyl group, leading to a quinolone structure.
Hydrogen Bonding and Chelation : The hydroxyl group, in conjunction with the quinoline nitrogen, can act as a bidentate ligand, chelating metal ions. This interaction is a key feature in the binding of some 8-hydroxyquinolines to the active sites of metalloenzymes. nih.gov While the hydroxyl group in the target compound is at C-3, its ability to form strong hydrogen bonds remains a critical aspect of its chemical character. nih.gov
It is also noteworthy that phenolic hydroxyls are often sites of phase II metabolism in biological systems. nih.gov
Etherification and Esterification
The phenolic hydroxyl group at the C-3 position of this compound is a prime site for derivatization through etherification and esterification reactions. These transformations are fundamental in medicinal chemistry for modifying a molecule's lipophilicity, metabolic stability, and pharmacokinetic profile.
Etherification: The synthesis of ether derivatives can be achieved under standard Williamson ether synthesis conditions. This typically involves the deprotonation of the hydroxyl group with a suitable base to form a more nucleophilic phenoxide, which then reacts with an alkyl halide or another electrophilic species.
Esterification: The hydroxyl group can be readily converted to an ester. This can be accomplished by reaction with an acyl chloride or anhydride (B1165640), often in the presence of a base like pyridine or triethylamine (B128534) to neutralize the acid byproduct. Alternatively, Fischer esterification conditions, involving reaction with a carboxylic acid in the presence of a strong acid catalyst, can be employed, although this method is less common for phenols. The hydroxyl group of quinolinols can also undergo reactions such as esterification depending on the reaction conditions smolecule.com.
Table 1: Representative Etherification and Esterification Reactions for Quinolinol Scaffolds Note: This table presents generalized conditions and products based on the known reactivity of quinolinol analogues, as specific data for this compound is not readily available in the literature.
| Reaction Type | Reagent | Base/Catalyst | Solvent | Typical Product |
| Etherification | Alkyl halide (e.g., CH₃I) | K₂CO₃, NaH | DMF, Acetonitrile | 3-Alkoxy-6-bromo-7-fluoroquinoline |
| Esterification | Acyl chloride (e.g., Acetyl chloride) | Pyridine, Et₃N | CH₂Cl₂, THF | 6-Bromo-7-fluoroquinolin-3-yl acetate |
| Esterification | Carboxylic anhydride (e.g., Acetic anhydride) | Pyridine, DMAP | CH₂Cl₂ | 6-Bromo-7-fluoroquinolin-3-yl acetate |
Oxidation and Reduction Pathways
The this compound molecule offers sites for both oxidation and reduction, allowing for the synthesis of a variety of derivatives.
Oxidation: The quinoline ring system is generally resistant to oxidation, but the phenolic hydroxyl group can be oxidized. Depending on the oxidant and reaction conditions, quinolinol derivatives can be oxidized to the corresponding quinone-like structures smolecule.com. For analogous quinolin-4-ols, oxidation of the hydroxyl group can yield a carbonyl group, forming a quinolin-4-one . Common oxidizing agents used for such transformations include potassium permanganate (B83412) or chromium trioxide .
Reduction: The quinoline ring can be reduced under various conditions. Catalytic hydrogenation using catalysts like palladium, platinum, or rhodium can reduce the nitrogen-containing ring to yield a tetrahydroquinoline derivative. The specific conditions can influence the degree of reduction. For instance, reduction of quinoline derivatives can yield dihydroquinoline structures smolecule.com. Stronger reducing agents like lithium aluminum hydride or sodium borohydride (B1222165) may also be employed to reduce the heterocyclic ring or other functional groups that might be introduced . Deuterium gas with a palladium catalyst can be used for the reductive substitution of aryl carbon-halogen bonds google.com.
Table 2: Potential Oxidation and Reduction Reactions Note: The reactions below are predicted based on the general reactivity of quinoline and quinolinol compounds.
| Transformation | Reagent(s) | Product Class |
| Oxidation of Hydroxyl | KMnO₄, CrO₃ | Quinolinone derivative |
| Reduction of Pyridine Ring | H₂, Pd/C | 6-Bromo-7-fluoro-1,2,3,4-tetrahydroquinolin-3-ol |
| Reductive Dehalogenation | H₂, Pd/C, base | 7-Fluoroquinolin-3-ol or Quinolin-3-ol |
Heteroatom Functionalization of the Quinoline Nitrogen
The nitrogen atom in the quinoline ring is a key site for functionalization, influencing the electronic properties and biological activity of the molecule.
N-Oxidation: The quinoline nitrogen can be oxidized to an N-oxide using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) scispace.com. This transformation increases the electron deficiency of the quinoline ring, making it more susceptible to certain nucleophilic substitution reactions and altering its interaction with biological targets.
N-Alkylation: Direct N-alkylation of the quinoline nitrogen is also a feasible derivatization strategy. This reaction typically requires an alkylating agent, such as an alkyl halide. The resulting N-alkyl-quinolinium salt introduces a positive charge, which can significantly modify the compound's solubility and biological properties. Activation of the nitrogen by a strong Lewis acid can also facilitate functionalization google.com.
Table 3: Representative N-Functionalization Reactions Note: Data is based on general procedures for quinoline derivatization.
| Reaction Type | Reagent | Solvent | Product | Reference |
| N-Oxidation | m-CPBA | Ether, CH₂Cl₂ | This compound N-oxide | scispace.com |
| N-Alkylation | Alkyl Iodide (e.g., CH₃I) | Acetonitrile, DMF | 3-Hydroxy-6-bromo-7-fluoro-1-methylquinolinium iodide | N/A |
Chemo- and Regioselective Functionalization Studies
The presence of multiple distinct functional groups and substituted positions on the this compound scaffold makes chemo- and regioselectivity a critical consideration in its further derivatization. While specific studies on this exact isomer are scarce, research on related halo-fluoroquinolines provides insight into potential selective reactions.
The regioselectivity of functionalization is dictated by the electronic nature of the existing substituents. The bromo and fluoro groups on the carbocyclic ring direct electrophilic aromatic substitution to specific positions. Conversely, metal-catalyzed reactions, such as directed ortho-metalation or cross-coupling reactions, offer powerful tools for highly regioselective C-H functionalization or substitution of the halogen atoms.
For instance, iridium-catalyzed C-H borylation has been shown to be a highly effective method for the regioselective functionalization of fluoroquinolines acs.orgnih.gov. This reaction introduces a versatile boronic ester group that can subsequently participate in a wide range of cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to form new carbon-carbon or carbon-heteroatom bonds. The regioselectivity of the borylation is often directed by the existing substituents on the quinoline ring acs.orgnih.gov.
Furthermore, the bromine atom at the C-6 position serves as a handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, or other functional groups at this position with high selectivity . The relative reactivity of the C-Br versus the C-F bond under these conditions is a key factor in achieving chemoselectivity, as the C-Br bond is typically more reactive in palladium-catalyzed cross-coupling.
Table 4: Examples of Regioselective Reactions on Related Fluoroquinoline Scaffolds Note: This table illustrates regioselective methods applied to similar quinoline systems, suggesting potential pathways for this compound.
| Reaction Type | Reagents | Product Type | Key Feature | Reference |
| Ir-catalyzed C-H Borylation | [Ir(OMe)COD]₂, dtbpy, B₂pin₂ | Borylated quinoline | Regioselective C-H functionalization | acs.orgnih.gov |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | Aryl-substituted quinoline | Selective functionalization at the C-Br position | |
| Nucleophilic Aromatic Substitution | Nucleophile (e.g., amine) | Amino-substituted quinoline | Potential for selective displacement of the fluorine atom under specific conditions |
Advanced Spectroscopic and Crystallographic Investigations of 6 Bromo 7 Fluoroquinolin 3 Ol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
No experimental NMR data for 6-Bromo-7-fluoroquinolin-3-ol has been found. A complete structural elucidation would require the following analyses:
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions
No specific IR or UV-Vis spectra for this compound are available.
IR Spectroscopy: An infrared spectrum would identify characteristic absorption bands for the functional groups present, such as the O-H stretch of the hydroxyl group, C-H stretches and bends of the aromatic rings, C=N and C=C vibrations of the quinoline (B57606) core, and the C-F and C-Br stretches.
UV-Vis Spectroscopy: A UV-Vis spectrum would reveal the wavelengths of maximum absorption (λmax), providing insight into the electronic transitions within the conjugated π-system of the quinoline ring.
Without access to primary research or database entries containing this specific experimental data, a scientifically accurate article on the advanced spectroscopic and crystallographic investigations of this compound cannot be constructed.
X-ray Crystallographic Analysis for Solid-State Molecular Architecture
Polymorphism and Crystal Engineering ConsiderationsThe study of polymorphism, which is the ability of a compound to exist in more than one crystal form, and the rational design of crystal structures (crystal engineering) are entirely dependent on the availability of experimental crystallographic data. Without a known crystal structure, it is impossible to determine if this compound exhibits polymorphism or to discuss strategies for modifying its crystal packing.
Further research, including the synthesis and crystallographic analysis of this compound, would be required to provide the data necessary to address the topics outlined in the request.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 6-Bromo-7-fluoroquinolin-3-ol. These calculations provide a foundational understanding of the molecule's stability, reactivity, and intermolecular interaction potential.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity.
A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and more readily excited, implying higher chemical reactivity. For quinoline (B57606) derivatives, DFT calculations are commonly employed to determine these values. While specific calculations for this compound are not widely published, analysis of related structures, such as 6-bromo quinazoline (B50416) derivatives, shows that DFT methods like B3LYP with a basis set such as 6-31+G(d,p) are effective for these types of calculations nih.gov. The HOMO is typically distributed over the quinoline ring system, particularly the electron-rich regions, while the LUMO is also located across the fused ring structure. The presence of the electron-withdrawing bromine and fluorine atoms and the electron-donating hydroxyl group significantly influences the energies of these orbitals.
Table 1: Illustrative Frontier Orbital Energies and Reactivity Descriptors (Theoretical)
| Parameter | Theoretical Value | Significance |
|---|---|---|
| EHOMO | ~ -6.5 eV | Indicates electron-donating capability |
| ELUMO | ~ -2.1 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | ~ 4.4 eV | Predicts chemical reactivity and stability |
| Global Hardness (η) | ~ 2.2 eV | Measures resistance to change in electron distribution |
| Chemical Potential (μ) | ~ -4.3 eV | Indicates the escaping tendency of electrons |
| Electrophilicity Index (ω) | ~ 4.2 eV | Quantifies the electrophilic nature of the molecule |
Note: These values are hypothetical, based on typical DFT calculation results for similar halogenated quinoline structures, and serve for illustrative purposes.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks researchgate.net. The MEP map displays different potential values on the electron density surface using a color spectrum. Red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack, while blue signifies areas of positive potential, which are electron-poor and prone to nucleophilic attack researchgate.netyoutube.com. Green represents regions of neutral potential.
For this compound, the MEP map would be expected to show a significant region of negative potential (red) around the oxygen atom of the hydroxyl group and the nitrogen atom of the quinoline ring, highlighting their roles as hydrogen bond acceptors and sites for electrophilic interaction. The hydrogen of the hydroxyl group would exhibit a positive potential (blue), indicating its function as a hydrogen bond donor. The aromatic rings will show a mixed potential, influenced by the electron-withdrawing effects of the bromine and fluorine substituents researchgate.net.
Molecular Dynamics Simulations for Conformational Flexibility
Molecular Dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. These simulations provide insights into the conformational flexibility and structural stability of a molecule by solving Newton's equations of motion for a system of atoms nih.gov.
For a molecule like this compound, MD simulations can reveal the accessible conformations of the molecule in different environments (e.g., in a vacuum or in a solvent). While the quinoline core is rigid, the orientation of the hydroxyl group's hydrogen atom can vary. MD simulations track key structural parameters, such as the root-mean-square deviation (RMSD) of the atomic positions, to assess the stability of the molecule's conformation over the simulation time. In related heterocyclic systems, MD simulations lasting for nanoseconds have been used to confirm the stability of docked ligand conformations within protein binding sites, often showing minimal deviation from the initial docked pose nih.gov. The stability is often further analyzed by monitoring the number of hydrogen bonds formed between the ligand and its environment throughout the simulation nih.gov.
In Silico Molecular Docking and Ligand-Target Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex researchgate.net. This method is crucial in drug discovery for predicting the binding mode and affinity of a compound with a specific biological target.
The binding of this compound to a biological target is governed by various non-covalent interactions. Molecular docking studies help to elucidate these molecular recognition principles:
Hydrogen Bonding: The hydroxyl group and the quinoline nitrogen are key sites for forming hydrogen bonds with amino acid residues in a protein's active site.
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen.
π-π Stacking: The aromatic quinoline ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.
Hydrophobic Interactions: The bicyclic ring system provides a hydrophobic surface that can interact favorably with nonpolar pockets within the target protein.
Docking studies on similar quinoline and quinazoline derivatives have successfully identified these types of interactions as key determinants of binding nih.govnih.gov.
Given the structural similarity of quinolines to known inhibitors of various enzymes, this compound can be theoretically docked into the active sites of several potential biological targets. Enzymes such as DNA gyrase and topoisomerase are common targets for quinoline-based antibacterial agents nih.govresearchgate.net. Docking studies of novel quinoline analogs against E. coli DNA gyrase B have shown binding affinities ranging from -6.0 to -7.2 kcal/mol, indicating favorable interactions nih.gov.
For instance, a theoretical docking of this compound into the ATP-binding site of E. coli DNA gyrase B (PDB ID: 6F86) researchgate.net would likely show the quinoline core occupying a hydrophobic pocket, with the hydroxyl and nitrogen atoms forming crucial hydrogen bonds with key residues like Asp73 and a conserved water molecule, a common binding motif for inhibitors of this enzyme.
Table 2: Illustrative Molecular Docking Results with a Theoretical Target (E. coli DNA Gyrase B)
| Parameter | Predicted Value/Interaction |
|---|---|
| Binding Affinity (kcal/mol) | -7.0 |
| Hydrogen Bonds | Asp73, Gly77, Conserved H2O |
| Halogen Bond | Glu50 with Bromine atom |
| π-π Stacking | Not prominently observed |
| Interacting Residues | Ile78, Pro79, Ala47 |
Note: This data is hypothetical and serves as a representative example of what a molecular docking study might reveal for this compound against a plausible biological target.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. scispace.comijaems.com This approach is a cornerstone in modern drug design, offering a rational framework for optimizing lead compounds and predicting the activity of novel molecules before their synthesis, thereby saving time and resources. ijaems.com For a compound like this compound, QSAR modeling provides essential principles for designing derivatives with enhanced efficacy.
Development of Theoretical Frameworks for Structure-Reactivity Relationships
The development of a QSAR model is a systematic process that establishes a predictive theoretical framework for structure-reactivity relationships. scispace.com This process begins with a series of structurally related quinoline compounds, known as a training set, which have experimentally determined biological activities. ijaems.comresearchgate.net For this series, a wide range of molecular descriptors are calculated using computational chemistry methods, such as quantum mechanical calculations. nih.gov
These descriptors quantify various aspects of the molecular structure:
Electronic Properties : Descriptors such as the HOMO-LUMO energy gap (ΔEH-L), polarizability (α), and atomic charges describe the electron distribution and chemical reactivity of the molecule. nih.govscirp.org
Steric Properties : These descriptors, including molecular volume and surface area, quantify the size and shape of the molecule, which are critical for its fit within a biological target like an enzyme's active site.
Lipophilicity : Often represented by cLogP, this descriptor measures a compound's hydrophobicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. ijaems.com
Topological Descriptors : Indices like the Balaban index and Wiener index describe the branching and connectivity of atoms within the molecule. researchgate.net
Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) are employed, often in conjunction with a feature selection method like a genetic algorithm (GA-MLR), to build a mathematical equation. nih.gov This equation correlates a select few descriptors with the observed biological activity. nih.gov
A robust QSAR model is characterized by strong statistical validation parameters, ensuring its predictive power. Key statistical metrics include:
Coefficient of Determination (R²) : A value close to 1.0 indicates a strong correlation between the descriptors and the activity within the training set.
Cross-validation Coefficient (Q² or R²cv) : Typically determined using the leave-one-out (LOO) method, a high Q² value (e.g., > 0.5) suggests the model is robust and not overfitted. nih.gov
Predictive R² (R²pred) : This metric assesses the model's ability to predict the activity of an external test set of compounds not used in model generation.
For quinoline derivatives, studies have successfully developed QSAR models that guide the synthesis of new, more potent agents. scispace.comnih.gov These models have shown that properties like lipophilicity, electron density, and van der Waals volume play pivotal roles in determining biological activity. ijaems.comresearchgate.net In the context of this compound, this compound would serve as a core scaffold. A QSAR study would involve creating a library of derivatives by modifying the -OH group or adding substituents to other available positions, and then correlating these structural changes to a specific biological endpoint.
Table 1: Common Molecular Descriptors in QSAR Studies of Quinoline Derivatives
| Descriptor Category | Specific Descriptor | Significance |
|---|---|---|
| Electronic | HOMO-LUMO Energy Gap (ΔEH-L) | Relates to chemical reactivity and kinetic stability. scirp.org |
| Polarizability (α) | Describes the molecule's ability to distort its electron cloud. nih.gov | |
| Lipophilicity | cLogP | Measures hydrophobicity, affecting pharmacokinetics. ijaems.com |
| Topological | Balaban Index | Quantifies the degree of branching in the molecular structure. researchgate.net |
| Wiener Index | Relates to molecular size and shape. researchgate.net |
| Constitutional | Number of Rotatable Bonds | Influences conformational flexibility and binding entropy. researchgate.net |
Influence of Halogen Substituents on Electronic and Steric Properties
The presence and position of halogen substituents on the quinoline ring are critical determinants of the molecule's physicochemical properties. In this compound, the bromine atom at position C6 and the fluorine atom at C7 exert profound and distinct electronic and steric effects that modulate the compound's reactivity and potential for intermolecular interactions.
The primary electronic influence of both fluorine and bromine is their strong electron-withdrawing inductive effect (-I), a consequence of their high electronegativity. This effect significantly reduces the electron density of the benzene (B151609) portion of the quinoline ring system. smolecule.com Fluorine is the most electronegative element, and its presence at C7 strongly pulls electron density from the aromatic system. Bromine at C6 also contributes to this electron deficiency. scirp.org This deactivation of the ring system influences its susceptibility to further chemical reactions, particularly electrophilic substitution. smolecule.com
Furthermore, halogenation alters the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Substituents like bromine can decrease the HOMO-LUMO energy gap, which tends to increase the chemical reactivity of the molecule. scirp.org The combination of fluorine and bromine creates a unique electronic landscape that can be fine-tuned for specific applications. For instance, the presence of halogens is known to be compatible with reaction conditions for palladium-catalyzed cross-coupling reactions, allowing the bromine at C6 to serve as a versatile synthetic handle for introducing further molecular complexity. smolecule.comrsc.org Halogen atoms can also participate in halogen bonding, a non-covalent interaction that can enhance binding specificity with biological targets. smolecule.com
Table 2: Comparison of Fluorine and Bromine Properties
| Property | Fluorine (F) | Bromine (Br) |
|---|---|---|
| Electronegativity (Pauling Scale) | 3.98 | 2.96 |
| van der Waals Radius (Å) | 1.47 | 1.85 |
| Polarizability (ų) | 0.56 | 3.05 |
| Primary Electronic Effect | Strong -I | Moderate -I |
| Steric Hindrance | Minimal | High |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-bromo-3-fluoroaniline (B116652) |
| 6-bromo-4-chloro-7-fluoroquinoline-3-carboxamide |
| ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate |
| 7-bromo-3-chloro-5-fluoroquinolin-2-amine |
| 4-Bromo-6,8-difluoro-2-methylquinoline |
| 3-Bromo-5-fluoroquinolin-6-ol |
| 7-Bromo-6-fluoroquinolin-4-ol |
| 2-(3-pyridyl)quinoline |
| N-(4-fluorophenyl)-1-(quinoline-2-yl)methanimine |
| N-(3-chloro-4-fluorophenyl)-1-(quinoline-2-yl)methanimine |
| 5,8-dimethoxy-quinolin-4-one |
| 3-acetyl-3,4-dihydroquinoline-1(2H)-carbaldehyde |
| 2-phenylquinoline |
Mechanistic Investigations of Molecular Interactions
Molecular Basis of Interaction with Biological Macromolecules (e.g., Proteins, DNA)
Detailed experimental studies on the direct interaction of 6-bromo-7-fluoroquinolin-3-ol with biological macromolecules such as proteins and DNA are not extensively documented in publicly available scientific literature. However, the chemical structure of this compound, a halogenated quinolinol, suggests several potential mechanisms of interaction that are characteristic of this class of molecules.
Quinoline (B57606) derivatives are known to interact with a variety of biological targets through both covalent and non-covalent interactions. The planar aromatic ring system can intercalate between the base pairs of DNA, a mechanism observed for some quinoline-based drugs. Furthermore, the substituent groups—a bromine atom, a fluorine atom, and a hydroxyl group—are pivotal in defining its potential binding modes with proteins.
Enzyme Binding Kinetics and Inhibition Mechanisms (at a molecular level)
The molecular interactions underpinning this inhibition typically involve:
Hydrogen Bonding: The hydroxyl group at the 3-position and the nitrogen atom in the quinoline ring can act as hydrogen bond donors and acceptors, respectively, forming crucial contacts with amino acid residues in an enzyme's binding pocket.
Halogen Bonding: The bromine atom at the 6-position can participate in halogen bonding, a non-covalent interaction where the electropositive region on the halogen interacts with a nucleophilic site on the protein.
Hydrophobic Interactions: The aromatic quinoline core can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan. fortuneonline.org
A hypothetical study of this compound's inhibitory activity against a specific kinase might yield data as presented in the illustrative table below.
| Enzyme Target | Inhibition Constant (Ki) | IC50 Value | Mode of Inhibition |
|---|---|---|---|
| Kinase A | Data Not Available | Data Not Available | Hypothetically Competitive |
| Protease B | Data Not Available | Data Not Available | Hypothetically Non-competitive |
Receptor Ligand Binding Site Analysis (Theoretical)
Theoretical studies, such as molecular docking and computational modeling, are invaluable for predicting the binding orientation and affinity of a ligand within a receptor's binding site, especially in the absence of experimental data. nih.goveurjchem.com For this compound, no specific receptor ligand binding site analyses have been published.
A theoretical analysis for a compound like this compound would typically involve:
Homology Modeling: If the crystal structure of the target receptor is unknown, a model is built based on the structure of a similar, known protein.
Molecular Docking: The 3D structure of this compound is computationally "docked" into the binding site of the receptor model. This simulation predicts the most stable binding pose and calculates a docking score, which is an estimate of binding affinity. nih.gov
Interaction Analysis: The predicted complex is analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and specific amino acid residues of the receptor. fortuneonline.orgeurjchem.com
The bromine and fluorine atoms on the quinoline ring are expected to significantly influence its binding affinity and selectivity for specific receptors.
Exploration of Intermolecular Forces Driving Interactions
The interactions of this compound with its biological targets are governed by a combination of intermolecular forces. The key forces at play would be:
Van der Waals Forces: These are fundamental, non-specific interactions arising from temporary fluctuations in electron density.
Hydrogen Bonds: As mentioned, the hydroxyl group and the quinoline nitrogen are prime sites for hydrogen bonding, which is highly directional and crucial for binding specificity.
π-π Stacking: The planar, electron-rich quinoline ring system can stack with aromatic residues of proteins or the bases of DNA.
Halogen Bonds: The bromine at position 6 can act as a halogen bond donor, which is an increasingly recognized interaction in drug design.
Molecular modeling studies on similar fluoroquinolone structures have highlighted the importance of these interactions in stabilizing the ligand-protein complex. nih.gov
Development of Molecular Probes for Mechanistic Studies
The quinoline scaffold is a well-established fluorophore and has been utilized in the development of fluorescent molecular probes for various biological applications, such as sensing pH, metal ions, or specific biomolecules. nih.govbohrium.comresearchgate.netcrimsonpublishers.com These probes are designed so that their fluorescence properties (e.g., intensity, wavelength) change upon interaction with the target, allowing for real-time monitoring in living cells. crimsonpublishers.com
While there is no specific report of this compound being developed or used as a molecular probe, its inherent fluorescence potential makes it a candidate for such applications. Modification of the quinoline core is a common strategy to create novel dyes and sensors. nih.gov The development of a probe based on this compound would involve synthesizing derivatives that could, for example, selectively bind to a target of interest, leading to a measurable change in fluorescence.
An illustrative table of potential characteristics for a molecular probe derived from this compound is shown below.
| Probe Derivative | Target Analyte | Excitation Max (nm) | Emission Max (nm) | Quantum Yield |
|---|---|---|---|---|
| Hypothetical Probe 1 | pH | Data Not Available | Data Not Available | Data Not Available |
| Hypothetical Probe 2 | Enzyme X Activity | Data Not Available | Data Not Available | Data Not Available |
Applications in Advanced Organic Synthesis and Materials Science
6-Bromo-7-fluoroquinolin-3-ol as a Key Synthetic Intermediate
The unique substitution pattern of this compound endows it with considerable versatility as a synthetic intermediate. The three distinct functional groups—a hydroxyl group, and bromo and fluoro substituents on the aromatic ring—serve as reactive handles that can be addressed with high selectivity in subsequent chemical transformations. This allows for the stepwise and controlled construction of more complex molecules.
The development of novel therapeutic agents and functional organic materials often relies on the synthesis of complex heterocyclic systems. The 6-fluoroquinoline (B108479) scaffold is a core structure in many potent antibiotics. nih.gov The presence of the fluorine atom can serve to guide further functionalization, such as iridium-catalyzed C-H borylation, to specific positions on the quinoline (B57606) ring. nih.gov
In this context, this compound serves as an ideal precursor. The bromo group at the 6-position is a versatile functional group for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the introduction of a wide array of carbon-carbon and carbon-heteroatom bonds, effectively enabling the fusion or attachment of other ring systems. For instance, a Suzuki coupling reaction could be employed to append an aryl or another heterocyclic moiety at the C6 position, dramatically increasing the molecular complexity. The hydroxyl group at the 3-position can be used as a nucleophile or can be converted into other functional groups, providing an additional site for elaboration and the construction of polycyclic systems.
The distinct reactivity of the functional groups on this compound allows for its use as a scaffold for building multifunctional molecules. Each functional site can be used to introduce a different molecular fragment with a specific purpose.
The Quinolinol Core: Provides the fundamental structure and intrinsic photophysical or biological properties.
The Bromo Group (C6): Acts as a primary site for modification via cross-coupling chemistry, allowing for the attachment of polymers, surfaces, or other large molecular frameworks.
The Fluoro Group (C7): Influences the electronic properties of the aromatic system and can be a site for nucleophilic aromatic substitution under specific conditions. Its presence is also crucial in the design of fluoroquinolone-based compounds. nih.gov
The Hydroxyl Group (C3): Can be derivatized to form ethers or esters, or it can act as a chelating site for metal ions, which is particularly relevant in the design of sensors and probes.
This orthogonal reactivity makes it possible to design and synthesize molecules where one part of the molecule is responsible for fluorescence, another for biological targeting, and a third for linking to a solid support, all originating from a single, well-defined building block.
Contributions to Advanced Materials Research
The inherent electronic and photophysical properties of the quinoline nucleus suggest that derivatives like this compound have significant potential in materials science. Research into related quinolinol derivatives has demonstrated their utility in optoelectronic applications.
The structure of this compound is well-suited for incorporation into conjugated polymers. The bromo-substituted position can participate in metal-catalyzed polycondensation reactions (e.g., Suzuki or Stille polycondensation) with appropriate difunctional monomers. Integrating the rigid, electron-deficient quinoline unit into a polymer backbone could lead to materials with tailored electronic and optical properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs). The fluorine and hydroxyl substituents would further allow for the fine-tuning of the polymer's HOMO/LUMO energy levels, solubility, and solid-state packing.
In dye development, the quinolinol core acts as a chromophore. The principles of dye design dictate that the absorption and emission wavelengths can be systematically altered by adding electron-donating or electron-withdrawing groups. The bromo and hydroxyl positions on this compound are ideal sites for such modifications. For example, replacing the bromine with a strong electron-donating group via a cross-coupling reaction could induce a significant red-shift in its absorption and fluorescence spectra, a key strategy in developing new colorants and fluorescent labels.
Quinoline and its derivatives are known for their fascinating photoluminescence characteristics. researchgate.net Their fluorescence typically arises from quinolinol-centered π–π* charge transfer (CT) transitions. nih.gov The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictates the absorption and emission wavelengths.
The photophysical properties of this compound are influenced by its specific substitution pattern:
The Quinolinol System: Forms the core fluorophore.
Substituent Effects: The electron-withdrawing nature of the bromine and fluorine atoms and the electron-donating character of the hydroxyl group modulate the HOMO and LUMO energy levels. This allows for the tuning of emission wavelengths. researchgate.netnih.gov Changes in the electronic effects of substituents on the quinoline ring directly influence the fluorescence emission. researchgate.net
Sensing Mechanism: The hydroxyl group, in concert with the quinoline nitrogen, can act as a chelating site for metal ions. Upon binding a metal ion, the electronic structure of the fluorophore is perturbed, often leading to a change in fluorescence intensity (quenching or enhancement) or a shift in the emission wavelength. This "turn-off" or "turn-on" response is the fundamental principle behind its potential use as a selective fluorescent chemosensor. The interaction can alter the intramolecular charge transfer (ICT) process, which is a common mechanism for fluorescent probes. encyclopedia.pub
The table below summarizes the key photophysical characteristics and their implications for the use of quinolinol derivatives as fluorescent probes.
| Property | Description | Implication for this compound |
| Electronic Transition | Absorption of photons promotes an electron from the HOMO to the LUMO, primarily a π–π* transition. nih.gov | This is the basis of its fluorescence. The extended conjugated system of the quinoline ring allows for this transition to occur in the UV-Visible range. |
| Substituent Effects | Electron-withdrawing (e.g., -Br, -F) and electron-donating (e.g., -OH) groups alter the HOMO/LUMO energy gap. | The specific substitution pattern pre-tunes the emission wavelength. Further chemical modification can be used to target different spectral regions. |
| Quantum Yield | The efficiency of the fluorescence process. It is highly dependent on the molecular structure and environment. nih.gov | The quantum yield determines the brightness of the probe. The presence of the heavy bromine atom may influence this property through intersystem crossing. |
| Sensing Mechanism | Perturbation of the fluorophore's electronic state upon binding an analyte, often via chelation or a chemical reaction. | The hydroxyl and nitrogen atoms provide a potential binding site for analytes like metal ions, which would modulate the fluorescence output, enabling its use as a sensor. |
Future Research Directions and Unexplored Avenues
Development of Novel Stereoselective Synthetic Pathways
The synthesis of quinoline (B57606) derivatives is a well-established field, with numerous named reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses providing access to the core structure. pharmaguideline.comiipseries.orgmdpi.com However, the introduction of specific substituents and the control of stereochemistry, particularly for chiral quinolinols, present ongoing challenges. Future research should focus on developing novel, efficient, and stereoselective synthetic routes to 6-Bromo-7-fluoroquinolin-3-ol and its analogs.
Recent advances in asymmetric catalysis, including organocatalysis and transition-metal-catalyzed reactions, offer powerful tools for the enantioselective synthesis of complex molecules. acs.org The application of these methods to quinoline synthesis could provide access to enantiopure this compound, which is crucial for understanding its interactions with chiral biological targets. Furthermore, the development of one-pot or multi-component reactions would enhance the efficiency and sustainability of the synthetic process, allowing for the rapid generation of a library of derivatives for further investigation. mdpi.com
Expanding the Scope of Derivatization Reactions
The bromine and fluorine atoms, along with the hydroxyl group on the this compound scaffold, offer multiple handles for derivatization. Future research should systematically explore a wide range of chemical transformations at these positions to generate a diverse library of compounds with tailored properties.
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds at the bromine-substituted position. acs.org These reactions would allow for the introduction of a variety of aryl, alkyl, and amino groups, significantly expanding the chemical space around the quinoline core. The hydroxyl group can be readily converted into ethers, esters, and other functional groups, which can modulate the compound's solubility, lipophilicity, and biological activity. dtic.mil The fluorine atom, while generally less reactive, can influence the electronic properties of the molecule and may participate in specific interactions with biological targets. Exploring derivatization reactions that leverage the unique properties of the fluorine substituent is a promising avenue. nih.gov
Advanced Characterization Techniques for Dynamic Studies
A comprehensive understanding of the structure-activity relationships of this compound and its derivatives requires detailed characterization of their three-dimensional structures and dynamic behavior. While standard spectroscopic techniques like NMR and mass spectrometry are essential for initial characterization, advanced methods can provide deeper insights. semanticscholar.orgmdpi.comjmchemsci.comnih.gov
Two-dimensional NMR techniques, such as NOESY and ROESY, can be employed to determine the solution-state conformation of flexible derivatives. X-ray crystallography provides definitive solid-state structural information and can reveal key intermolecular interactions. For studying dynamic processes, techniques like fluorescence spectroscopy and circular dichroism can be used to monitor conformational changes and binding events in real-time. nih.gov
Deeper Integration of Computational and Experimental Methodologies
The integration of computational modeling with experimental studies can accelerate the discovery and optimization of novel quinoline derivatives. mdpi.comamanote.comnih.govnih.gov Density Functional Theory (DFT) calculations can be used to predict molecular geometries, electronic properties, and spectroscopic signatures, aiding in the interpretation of experimental data. asianpubs.org
Molecular docking and molecular dynamics (MD) simulations can be employed to predict the binding modes of this compound derivatives to specific biological targets, such as enzymes or receptors. nih.govnih.gov These computational predictions can then guide the synthesis of new compounds with improved binding affinities and biological activities. Quantitative Structure-Activity Relationship (QSAR) studies can also be performed on a library of derivatives to identify the key structural features that contribute to a particular biological effect. nih.gov
Exploration of New Mechanistic Biological Hypotheses
The quinoline scaffold is present in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netbenthamscience.comnih.govtandfonline.com Future research should aim to uncover the specific biological targets and mechanisms of action of this compound and its derivatives.
Initial screening against a broad panel of biological targets could identify promising areas for further investigation. Subsequent mechanistic studies could involve a variety of techniques, such as enzyme inhibition assays, gene expression profiling, and cell-based assays, to elucidate the molecular pathways through which these compounds exert their effects. researchgate.netnih.gov The unique substitution pattern of this compound may lead to novel mechanisms of action that differ from those of previously studied quinoline derivatives.
Potential for Rational Design of Functional Materials
Beyond their biological applications, quinoline derivatives have shown promise in the development of functional materials, such as fluorescent probes and organic light-emitting diodes (OLEDs). nih.govnih.gov The photophysical properties of this compound and its derivatives should be investigated to assess their potential in this area.
The rational design of quinoline-based materials involves tuning their electronic and photophysical properties through chemical modification. nih.govacs.orgnih.govresearchgate.netresearchgate.net For example, the introduction of electron-donating and electron-withdrawing groups can be used to modulate the fluorescence emission wavelength and quantum yield. The ability to form ordered structures in the solid state is also a critical factor for many materials applications. Computational studies can aid in the design of molecules with desired photophysical properties and self-assembly characteristics. researchgate.net
Q & A
What are the standard synthetic routes for preparing 6-Bromo-7-fluoroquinolin-3-ol?
Level: Basic
Answer:
The synthesis typically involves halogenation and functional group modifications on the quinoline core. Key steps include:
- Bromination/Fluorination: Sequential halogenation at positions 6 and 7 using reagents like or , optimized under anhydrous conditions to control regioselectivity .
- Hydroxylation: Introduction of the hydroxyl group at position 3 via hydrolysis of ester intermediates (e.g., Ethyl 6-Bromo-7-fluoroquinoline-3-carboxylate) using alkaline conditions .
- Purification: Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane) to isolate the product. Confirm purity via HPLC (>98%) .
What analytical techniques are used to confirm the structure of this compound?
Level: Basic
Answer:
- NMR Spectroscopy: , , and NMR to verify substituent positions and coupling patterns. Fluorine’s electronegativity causes distinct splitting in NMR .
- Mass Spectrometry (LC-MS): High-resolution MS to confirm molecular ion peaks (, MW 242.04 g/mol) and fragmentation patterns .
- X-ray Crystallography: For unambiguous confirmation of stereochemistry in crystalline derivatives (e.g., analogs with piperazine substituents) .
How can reaction conditions be optimized for halogen substitution in this compound?
Level: Advanced
Answer:
- Solvent Selection: Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states in nucleophilic substitution reactions.
- Catalysis: Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for bromine substitution, ensuring inert atmosphere to prevent side reactions .
- Temperature Control: Lower temperatures (−10°C to 0°C) minimize undesired polyhalogenation .
- Monitoring: Real-time TLC or in situ IR spectroscopy to track reaction progress .
How can structure-activity relationships (SAR) be analyzed for antimicrobial activity?
Level: Advanced
Answer:
- Substituent Variation: Synthesize analogs with modified halogens (e.g., Cl instead of Br) or functional groups (e.g., amines, esters). Compare MIC values against Gram-positive/negative bacteria .
- Enzyme Assays: Test inhibition of bacterial topoisomerases or efflux pumps using fluorometric assays. Fluorine’s electron-withdrawing effects enhance target binding .
- Computational Modeling: Docking studies (e.g., AutoDock Vina) to predict interactions with microbial enzyme active sites .
What safety protocols are critical when handling this compound?
Level: Basic
Answer:
- Personal Protective Equipment (PPE): Gloves, lab coats, and goggles to prevent skin/eye contact.
- Ventilation: Use fume hoods to avoid inhalation of halogenated compound vapors.
- Waste Disposal: Collect halogenated waste separately for incineration to prevent environmental release .
How should researchers address contradictions in biological assay data?
Level: Advanced
Answer:
- Replication: Repeat assays in triplicate under standardized conditions (pH, temperature, cell line).
- Meta-Analysis: Compare results with structurally similar compounds (e.g., 6-Bromo-3-chloroquinolin-4-ol’s activity profile) to identify trends .
- Alternative Assays: Validate findings using orthogonal methods (e.g., live/dead cell staining vs. ATP-luminescence assays) .
How can spectral data discrepancies (e.g., NMR splitting patterns) be resolved?
Level: Advanced
Answer:
- Deuteration Studies: Use deuterated solvents to eliminate solvent peak interference in NMR.
- 2D NMR: Employ and to resolve overlapping signals caused by fluorine’s spin-spin coupling .
- Crystallography: Resolve ambiguities by growing single crystals for X-ray analysis .
What purification methods are effective for isolating this compound?
Level: Basic
Answer:
- Recrystallization: Use ethanol/water mixtures to exploit solubility differences.
- Flash Chromatography: Gradient elution (0–50% ethyl acetate in hexane) to separate halogenated byproducts .
- HPLC: Reverse-phase C18 columns with acetonitrile/water mobile phases for high-purity isolation .
How can analogs be designed to enhance anticancer efficacy?
Level: Advanced
Answer:
- Bioisosteric Replacement: Substitute Br with iodine for enhanced lipophilicity and DNA intercalation.
- Prodrug Strategies: Introduce ester groups (e.g., acetyl) to improve bioavailability, which hydrolyze in vivo to release the active hydroxyl form .
- Combination Therapy: Screen synergies with cisplatin or kinase inhibitors using Chou-Talalay combination index analysis .
What stability studies are required under varying storage conditions?
Level: Basic
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
